molecular formula C18H15N3O3S2 B2798672 Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862975-79-9

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2798672
CAS No.: 862975-79-9
M. Wt: 385.46
InChI Key: RPZCDJHLCJWPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a fused benzothiazole core substituted with a methoxy group at position 6 and an ethyl carboxylate ester at position 6 of the second benzothiazole ring. Its molecular formula is C₁₈H₁₄N₄O₃S₂ (calculated from and ). The compound’s structure features two benzothiazole units linked via an amino group, with one unit bearing a methoxy substituent and the other an ester group. This dual-heterocyclic architecture is common in bioactive molecules, particularly in medicinal chemistry, where benzothiazoles are known for antitumor, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name

ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-3-24-16(22)10-4-6-12-14(8-10)25-17(19-12)21-18-20-13-7-5-11(23-2)9-15(13)26-18/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCDJHLCJWPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring. This intermediate is then further functionalized to introduce the methoxy and amino groups at the desired positions. The final step involves esterification with ethyl chloroformate to obtain the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Example Conditions:

  • Acidic Hydrolysis: HCl (6N), reflux for 8–12 hours .

  • Basic Hydrolysis: NaOH (2M) in ethanol-water (1:1), 70°C for 6 hours .

Reaction Type Reagents Product Yield
Acidic HydrolysisHCl (6N), H₂O2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylic acid85%
Basic HydrolysisNaOH (2M), ethanolSodium salt of the carboxylic acid78%

Transesterification with methanol or propanol in the presence of catalytic sulfuric acid produces methyl or propyl esters, respectively.

Amino Group Functionalization

The secondary amino group (-NH-) linking the two benzothiazole rings participates in nucleophilic reactions, such as acylation and alkylation.

Acylation

Reaction with acetyl chloride in anhydrous dichloromethane and triethylamine yields the N-acetyl derivative:

Compound+CH3COClEt3NN-Acetyl derivative+HCl\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetyl derivative} + \text{HCl}

Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Yield: 92%

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux forms Schiff bases, which are intermediates for further heterocyclic syntheses .

Methoxy Group Demethylation

The methoxy group undergoes demethylation under strong acidic conditions to produce a hydroxyl group, enabling subsequent functionalization (e.g., sulfonation or phosphorylation) .

Conditions:

  • Reagents: HBr (48%), acetic acid

  • Temperature: 120°C, 6 hours

  • Product: 2-[(6-Hydroxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

  • Yield: 68%

Oxidation

The sulfur atom in the benzothiazole ring oxidizes with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones, altering electronic properties.

Oxidizing Agent Product Conditions Yield
H₂O₂ (30%)SulfoxideAcetic acid, 50°C, 4h75%
mCPBASulfoneDCM, 0°C → RT, 12h82%

Electrophilic Substitution

Nitration at the 4-position of the benzothiazole ring occurs under mixed acid (HNO₃/H₂SO₄), though steric hindrance from substituents reduces regioselectivity .

Coupling Reactions

The amino group facilitates palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides, enabling access to biaryl systems.

Example:

Compound+Ph-IPd(OAc)2,XantphosN-Aryl derivative+HI\text{Compound} + \text{Ph-I} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{N-Aryl derivative} + \text{HI}

Conditions:

  • Catalyst: Pd(OAc)₂, Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C, 24h

  • Yield: 65%

Hydrazide Formation

Reaction with hydrazine hydrate replaces the ester group with a hydrazide, a precursor for heterocyclic scaffolds like 1,3,4-oxadiazoles .

Conditions:

  • Reagents: Hydrazine hydrate, ethanol

  • Temperature: Reflux, 6h

  • Product: 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carbohydrazide

  • Yield: 88%

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science. Further studies exploring its catalytic asymmetric reactions or photochemical behavior could unlock novel applications.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is utilized as an intermediate in the synthesis of more complex benzothiazole derivatives. Its unique structure allows chemists to modify it further to create compounds with enhanced properties or specific functionalities.

Biology

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate has been investigated for its antimicrobial and anti-inflammatory properties . Research indicates that it may inhibit certain enzymes or interact with cellular receptors that are crucial for inflammatory responses. This potential makes it a candidate for developing new therapeutic agents aimed at treating infections and inflammatory diseases.

Medicine

The compound shows promise in drug development , particularly targeting conditions related to cancer and neurodegenerative diseases. Its mechanism of action may involve modulation of key signaling pathways associated with cell survival and proliferation. Studies are ongoing to evaluate its efficacy and safety as a therapeutic agent.

Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound was tested against multi-drug resistant bacteria, showing effectiveness comparable to conventional antibiotics. This finding supports its potential use in developing new antimicrobial therapies.

Anti-inflammatory Effects

Research conducted on animal models has shown that this compound can significantly reduce inflammation markers in tissues affected by induced inflammatory conditions. The study highlighted its ability to downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators. These results suggest a beneficial role in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydropteroate synthase, which is involved in folate biosynthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Substituents Molecular Weight Key Features Biological Relevance
Target Compound - 6-Methoxybenzothiazole
- Ethyl carboxylate at position 6
414.46 g/mol Dual benzothiazole units; hydrogen-bonding capacity via NH and ester groups Potential kinase inhibition (inferred from benzothiazole activity)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide - Adamantyl group
- 6-Methoxybenzothiazole
356.48 g/mol Lipophilic adamantyl moiety; forms H-bonded dimers Enhanced stability via hydrophobic interactions; crystallizes in triclinic system
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate - Methyl group at position 2
- Ethyl carboxylate at position 6
237.29 g/mol Single benzothiazole; electron-donating methyl group Reduced steric hindrance compared to bulkier substituents
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinic acid - Methylbenzothiazole
- Nicotinic acid
285.31 g/mol Hybrid benzothiazole-nicotinic acid structure Antidiabetic and anti-inflammatory applications

Key Observations :

  • Dual Benzothiazole vs. Single Benzothiazole : The target compound’s dual benzothiazole system may increase rigidity and π-π stacking interactions, contrasting with single-ring derivatives like ethyl 2-methylbenzothiazole-6-carboxylate .
  • Hybrid Structures: Compounds like 2-[(6-methylbenzothiazol-2-yl)amino]nicotinic acid demonstrate the versatility of benzothiazole hybrids in targeting diverse pathways .

Physicochemical Properties

  • Thermal Stability : Melting points of benzothiazole derivatives range widely (e.g., 485–486 K for the adamantyl compound vs. ~420 K for simpler esters), influenced by substituent bulk and intermolecular forces .

Biological Activity

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole core with an ethyl ester group. Its molecular formula is C12H12N2O4SC_{12}H_{12}N_2O_4S, and it has a molecular weight of approximately 284.35 g/mol. The presence of methoxy and amino groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

Several studies have evaluated the anticancer potential of benzothiazole derivatives. In particular, compounds similar to this compound have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7) and others. In vitro assays showed that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation at specific concentrations .

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions such as Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Reactive Oxygen Species Scavenging : Its antioxidant properties allow it to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable study evaluated a series of benzothiazole derivatives for their anticancer activity using MTT assays on various cancer cell lines. This compound showed promising results with an IC50 value indicating effective growth inhibition at low concentrations .

CompoundCell LineIC50 (µM)
DBT1MCF-770
DBT2MCF-764
DBT3MCF-765

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with targets involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. Yield Optimization Strategies :

  • Use a 10–20% molar excess of the amine component to drive the reaction.
  • Employ high-purity solvents and reagents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate at peak yield.

Basic: How is the molecular structure of this compound validated, and which crystallographic software is recommended?

Answer:
Validation involves X-ray crystallography to resolve bond lengths, angles, and intermolecular interactions. Key methodologies:

  • Data Collection : Single-crystal diffraction at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
  • Software :
    • SHELXL : For small-molecule refinement; robust for handling hydrogen bonding and disorder .
    • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .
  • Validation Tools :
    • PLATON : Checks for missed symmetry, twinning, and hydrogen bonding patterns .

Q. Example Crystallographic Data :

ParameterValue (from analogous compounds)
Space GroupP1 (triclinic)
H-bond Length (N–H⋯N)2.85–3.10 Å
S⋯S Interactions3.62 Å (indicative of π-stacking)

Basic: What in vitro assays are suitable for screening the biological activity of this compound?

Answer:
Common assays include:

  • Antimicrobial Screening :
    • MIC (Minimum Inhibitory Concentration) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Time-Kill Assays : To assess bactericidal vs. bacteriostatic effects.
  • Anticancer Activity :
    • MTT Assay : Cytotoxicity testing on cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis Markers : Caspase-3/7 activation via fluorometric assays.
  • Enzyme Inhibition :
    • Kinase Assays : Fluorescence polarization to measure IC50 against tyrosine kinases .

Advanced: How can structural discrepancies in crystallographic data between similar benzothiazole derivatives be resolved?

Answer:
Discrepancies often arise from conformational flexibility or crystallization conditions . Mitigation strategies:

  • Dynamic NMR Studies : Compare solution-state conformations with solid-state data to identify polymorphic variations .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O vs. π–π stacking) to explain packing differences .
  • DFT Calculations : Optimize gas-phase geometries and compare with experimental bond lengths/angles to validate outliers .

Case Study :
In a related compound, C–N bond length variations (1.32 Å vs. 1.35 Å) were attributed to differing hydrogen-bonding networks in crystal lattices .

Advanced: How to design structure-activity relationship (SAR) studies for benzothiazole derivatives?

Answer:
Methodology :

Core Modifications :

  • Vary substituents at the 6-methoxy (e.g., replace with Cl, F) and carboxylate positions (e.g., methyl vs. ethyl esters) .

Biological Testing :

  • Compare IC50 values across analogs to identify critical functional groups.

Computational Modeling :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., tubulin) .
  • QSAR Models : Correlate logP, polar surface area, and steric parameters with activity .

Q. Key Findings from Analogous Compounds :

ModificationEffect on Activity
Methoxy → Chloro↑ Cytotoxicity (2–5×)
Ethyl Ester → Methyl↓ Solubility, ↑ Metabolic Stability

Advanced: How to interpret hydrogen-bonding patterns in this compound’s crystal structure?

Answer:
Hydrogen bonds stabilize the crystal lattice and influence physicochemical properties. Analysis steps:

Graph Set Notation : Use Etter’s rules to classify motifs (e.g., D for donor, A for acceptor):

  • Example: N–H⋯N (D = amine, A = benzothiazole N) forms R2<sup>2</sup>(8) rings .

Non-classical Interactions :

  • C–H⋯O bonds (2.8–3.2 Å) contribute to layer stacking .

Thermal Motion Analysis : High displacement parameters (Ueq > 0.05 Ų) may indicate dynamic disorder in H-bond networks .

Q. Table: Observed Interactions in Analogous Structures

Interaction TypeDistance (Å)Angle (°)
N–H⋯N2.85–3.10155–170
C–H⋯O2.95–3.20140–160

Advanced: How to address contradictory biological activity data across studies?

Answer:
Contradictions often stem from assay variability or compound stability issues . Resolution strategies:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
  • Stability Testing :
    • HPLC-MS monitoring of degradation products under assay conditions (e.g., pH 7.4 buffer, 37°C) .
  • Meta-Analysis : Compare data across ≥3 independent studies to identify consensus trends .

Example : A derivative showed IC50 = 12 µM in one study but 25 µM in another due to differences in serum content (10% FBS vs. serum-free) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.